molecular formula C₁₂H₂₁D₃ClNO₄ B1158771 2-Methylbutyryl-L-Carnitine-d3 Chloride

2-Methylbutyryl-L-Carnitine-d3 Chloride

Cat. No.: B1158771
M. Wt: 284.79
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyryl-L-Carnitine-d3 Chloride is a deuterated acylcarnitine of significant interest in cardiovascular and metabolic disease research. A groundbreaking 2024 study published in Cell Metabolism identified its non-deuterated form, 2-methylbutyrylcarnitine (2MBC), as a gut microbial co-metabolite that exacerbates thrombosis. The research demonstrated that 2MBC accumulates in patients with major adverse cardiovascular events (MACEs) and COVID-19, and it directly binds to and activates integrin α2β1 on platelets . This binding potentiates cytosolic phospholipase A2 (cPLA2) activation, leading to platelet hyperreactivity and enhanced thrombus formation . The pro-thrombotic effects of 2MBC were shown to be largely ameliorated by genetic depletion or pharmacological inhibition of integrin α2β1, highlighting this pathway as a potential therapeutic target . Furthermore, the generation of 2MBC was found to be gut-microbiota-dependent, positioning this metabolite as a critical link between gut microbiota dysbiosis and elevated thrombotic risk . This deuterated form of the compound is therefore an essential tool for use as an internal standard in mass spectrometry-based metabolomic studies to precisely quantify endogenous 2MBC levels. It enables researchers to investigate the intricate relationships between gut microbiome composition, branched-chain amino acid metabolism, and the onset of thrombotic events in cardiovascular diseases and other metabolic conditions.

Properties

Molecular Formula

C₁₂H₂₁D₃ClNO₄

Molecular Weight

284.79

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxobutoxy)-1-propanaminium-d3 Chloride;  2-Methylbutyrylcarnitine-d3 Chloride; 

Origin of Product

United States

Synthesis and Isotopic Characterization of 2 Methylbutyryl L Carnitine D3 Chloride

Methodologies for Deuterium (B1214612) Incorporation in Carnitine Analogs

The synthesis of 2-Methylbutyryl-L-Carnitine-d3 Chloride is a multi-step process that begins with the specific incorporation of deuterium atoms into the L-carnitine molecule, followed by the esterification with 2-methylbutyric acid.

Specific Deuteration Strategies for the N-methyl Group

The introduction of the d3-label is targeted to one of the three N-methyl groups of the quaternary ammonium moiety of L-carnitine. A common and effective strategy for this specific deuteration involves the use of a deuterated methylating agent. The synthesis typically starts with a suitable precursor to L-carnitine that has a secondary amine which can be subsequently methylated.

A plausible synthetic route involves the methylation of a precursor, such as L-carnitine with two existing methyl groups on the nitrogen atom, using a deuterated methyl source. Deuterated methyl iodide (CD3I) is a frequently employed reagent for this purpose. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the carnitine precursor attacks the carbon atom of the deuterated methyl iodide, leading to the formation of the N-trideuteromethyl-L-carnitine derivative. This method ensures the precise and stable incorporation of three deuterium atoms onto one of the N-methyl groups.

Chemical Reaction Pathways for 2-Methylbutyryl Esterification

Following the successful synthesis of N-methyl-d3-L-carnitine, the next step is the esterification of its hydroxyl group with 2-methylbutyric acid. There are several established methods to achieve this transformation.

One common approach involves the activation of 2-methylbutyric acid to a more reactive species, such as an acyl chloride or an acyl anhydride. For instance, 2-methylbutyryl chloride can be reacted with N-methyl-d3-L-carnitine in an appropriate solvent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is formed as a byproduct.

Alternatively, coupling agents can be employed to facilitate the esterification. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group of 2-methylbutyric acid, which then readily reacts with the hydroxyl group of N-methyl-d3-L-carnitine to form the desired ester. This method is often preferred due to its milder reaction conditions.

Another effective method is the use of 2-methylbutyryl anhydride. The anhydride reacts with N-methyl-d3-L-carnitine, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), to yield the final product, this compound, after appropriate workup and purification. The final product is typically isolated as a chloride salt to improve its stability and handling.

Isotopic Purity and Enrichment Assessment

The accurate determination of isotopic purity and the precise location of the deuterium atoms are critical for the validation of this compound as an internal standard. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Analysis of Deuterium Incorporation (d0, d1-d3 forms)

Mass spectrometry is the primary technique used to assess the isotopic enrichment of the synthesized compound. High-resolution mass spectrometry (HRMS) allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.

The analysis focuses on quantifying the relative abundance of the unlabeled compound (d0) and the various deuterated forms (d1, d2, and d3). For this compound, the goal is to maximize the incorporation of three deuterium atoms (d3) while minimizing the presence of lower deuterated and unlabeled species. Commercially available standards of this compound typically report an isotopic purity of ≥99% for the sum of deuterated forms (d1-d3) nih.govcaymanchem.com. A representative isotopic distribution is detailed in the table below.

IsotopologueRelative Abundance (%)
d0 (Unlabeled)< 0.5
d1< 1.0
d2< 1.0
d3> 97.5

This table represents a typical isotopic distribution for a high-purity batch of this compound.

Spectroscopic Techniques for Deuterium Localization

While mass spectrometry confirms the degree of deuterium incorporation, it does not typically provide information about the specific location of the labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule and the position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of one of the N-methyl groups would be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The chemical shifts of the remaining protons in the molecule, such as those on the carnitine backbone and the 2-methylbutyryl group, would be consistent with the expected structure. For instance, the characteristic signal for the N-methyl protons in unlabeled acylcarnitines is a singlet, and the integration of this signal would be reduced in the deuterated analog.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can also be used to provide further structural confirmation. The carbon atom attached to the deuterium atoms (the N-CD3 group) would exhibit a characteristic triplet in the ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1), and its chemical shift would be slightly different from that of a protonated methyl group due to the isotopic effect.

Tandem Mass Spectrometry (MS/MS) can also provide evidence for the location of the deuterium label. Fragmentation of the parent ion of this compound would result in characteristic product ions. A key fragment ion in the mass spectrum of acylcarnitines corresponds to the trimethylamine (B31210) moiety. In the case of the d3-labeled compound, a fragment ion corresponding to dimethyl-trideuteromethyl-amine would be observed, confirming that the deuterium is located on one of the N-methyl groups.

Advanced Analytical Methodologies for 2 Methylbutyryl L Carnitine D3 Chloride

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS and particularly LC-MS/MS have become indispensable tools for the analysis of acylcarnitines, including 2-Methylbutyryl-L-carnitine-d3 chloride. sigmaaldrich.com These techniques offer high sensitivity and selectivity, which are critical for distinguishing and quantifying closely related and isomeric compounds present in complex biological matrices. nih.govresearchgate.net The use of a deuterated internal standard like this compound is fundamental to achieving accurate quantification by compensating for matrix effects and variations in instrument response. caymanchem.com

Tandem mass spectrometry (MS/MS) is widely employed in newborn screening programs to detect metabolic disorders by profiling acylcarnitines. sigmaaldrich.comnih.gov However, traditional flow-injection MS/MS methods have limitations, most notably the inability to separate isomeric acylcarnitines. nih.govresearchgate.net This has led to the development of more sophisticated LC-MS/MS methods that incorporate chromatographic separation prior to mass spectrometric detection, enabling the resolution of isomers and providing more definitive results. nih.govresearchgate.net

Chromatographic Separation Techniques for Acylcarnitines

The chromatographic separation of acylcarnitines is challenging due to their structural similarities. However, several techniques have been successfully applied to resolve these compounds, which is essential for the accurate analysis of 2-Methylbutyryl-L-carnitine and its deuterated standard.

Reversed-phase liquid chromatography (RP-LC) is a commonly used technique for the separation of acylcarnitines. nih.gov In RP-LC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. youtube.comyoutube.comyoutube.com The separation is based on the hydrophobic interactions between the acyl chains of the carnitine derivatives and the stationary phase. nih.gov Generally, the retention time increases with the length of the carbon chain. nih.gov

A typical RP-LC method for acylcarnitines, including those isomeric with 2-methylbutyrylcarnitine (B1244155), might employ a C18 column with a gradient elution using a mobile phase consisting of water and an organic modifier (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to improve peak shape and ionization efficiency. ilmexhibitions.comuit.no The ability to separate isomers like 2-methylbutyryl-L-carnitine from isovaleryl-L-carnitine is a key advantage of using RP-LC over direct-infusion methods. restek.com

Table 1: Exemplary RP-LC Parameters for Acylcarnitine Separation

ParameterCondition
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Gradient elution from low to high percentage of Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C

This table represents typical starting conditions and may require optimization for specific applications.

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.netnih.gov For acylcarnitine analysis, UHPLC-MS/MS methods provide significant advantages, especially in resolving complex mixtures and isomeric species. nih.govnih.gov The enhanced separation efficiency of UHPLC is critical for distinguishing 2-methylbutyryl-L-carnitine from its isomers, which is often necessary for accurate diagnosis and research in metabolic disorders. nih.govuit.no

UHPLC systems, when coupled with tandem mass spectrometry, allow for the development of robust and high-throughput assays for the quantification of a wide range of acylcarnitines. plos.org The use of this compound as an internal standard in such methods ensures high accuracy and precision. caymanchem.com

Mixed-mode chromatography is an advanced technique that utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange properties. nih.govresearchgate.net This approach has proven to be highly effective in separating clinically relevant isobaric and isomeric acylcarnitine species in a single analytical run without the need for derivatization or ion-pairing reagents. nih.goviu.edu A novel mixed-mode chromatographic separation can offer significant advantages in terms of specificity and accuracy for acylcarnitine profiling. nih.govresearchgate.net This technique is particularly valuable for resolving challenging separations, such as that of 2-methylbutyryl-L-carnitine and its isomers.

Mass Spectrometric Detection of this compound

Mass spectrometry is the detection method of choice for acylcarnitines due to its high sensitivity and specificity. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of acylcarnitines by LC-MS. spectroscopyonline.com ESI is a soft ionization method that allows for the analysis of polar and thermally labile molecules like acylcarnitines, typically by generating protonated molecular ions [M+H]+ in the positive ion mode. nih.gov

The optimization of ESI source parameters is crucial for maximizing the signal intensity of this compound and its non-deuterated counterpart. spectroscopyonline.com Key parameters that are typically optimized include:

Capillary Voltage: Affects the efficiency of the electrospray process.

Nebulizing Gas Flow: Aids in the formation of fine droplets.

Drying Gas Flow and Temperature: Facilitates the desolvation of the droplets to release gas-phase ions.

In tandem mass spectrometry, the protonated molecular ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For all acylcarnitines, a common fragmentation pathway involves the neutral loss of the trimethylamine (B31210) group, resulting in a characteristic product ion at m/z 85. uit.norestek.com Therefore, in a typical MS/MS experiment for this compound, the transition from its protonated molecular ion to the product ion at m/z 85 would be monitored.

Table 2: Common Mass Spectrometric Transitions for Acylcarnitine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Methylbutyryl-L-carnitine246.185.1
2-Methylbutyryl-L-carnitine-d3 249.1 85.1
Isovaleryl-L-carnitine246.185.1
Butyryl-L-carnitine232.185.1
Isobutyryl-L-carnitine232.185.1

The precursor ion m/z for the d3-labeled standard is shifted by 3 Da compared to the unlabeled compound. restek.com

Multiple Reaction Monitoring (MRM) Transitions for this compound

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique performed on triple quadrupole mass spectrometers. nih.gov It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the subsequent monitoring of a specific product ion. labce.com This process, known as a transition, significantly enhances the signal-to-noise ratio by filtering out background interferences.

For this compound, the precursor ion (Q1) corresponds to its molecular mass. Due to the deuterium (B1214612) labeling on the N-methyl groups, its mass is shifted by +3 Da compared to the endogenous molecule. caymanchem.comscbt.com A common and intense product ion (Q3) for acylcarnitines results from the neutral loss of the trimethylamine group and the acyl chain, yielding a fragment with a mass-to-charge ratio (m/z) of 85. nih.gov Another characteristic fragmentation involves the loss of the acyl group.

The specific MRM transitions for this compound are crucial for its use as an internal standard, allowing for its distinct detection alongside its non-labeled counterpart. nih.govrestek.com The selection of quantifier and qualifier ions, with the most abundant transition used for quantification and a second, less abundant one for confirmation, is standard practice to ensure specificity. labce.comresearchgate.net

Table 1: Illustrative MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRole
2-Methylbutyryl-L-Carnitine246.185.1Analyte
This compound249.185.1Internal Standard

Note: The exact m/z values may vary slightly based on instrumentation and ionization source.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This capability is invaluable for the definitive identification of compounds and for distinguishing between isobaric species, which have the same nominal mass but different elemental formulas.

In the context of this compound, HRMS can confirm its elemental formula (C₁₂H₂₁D₃NO₄). caymanchem.comscbt.com This level of mass accuracy helps to eliminate false positives and provides a higher degree of confidence in the identification, which is particularly important in complex biological matrices. HRMS is often used in combination with hydrophilic interaction chromatography (HILIC) for the analysis of polar metabolites like acylcarnitines. nih.gov

Fragmentation Pattern Analysis of this compound

The analysis of fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), provides structural information about the molecule. For acylcarnitines, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) results in characteristic fragment ions.

The fragmentation of this compound, like other acylcarnitines, is well-characterized. Key fragmentation pathways include:

Loss of the trimethylamine group: A neutral loss of 59 Da (for the non-deuterated part) is a common feature.

Formation of the m/z 85 fragment: This highly stable fragment is a hallmark of carnitine esters and is often the most abundant ion in the product ion spectrum. nih.gov

Loss of the acyl group: The cleavage of the ester bond results in the loss of the 2-methylbutyryl group.

Understanding these fragmentation patterns is essential for developing robust and specific MRM methods and for the structural confirmation of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Acylcarnitines

While liquid chromatography-mass spectrometry (LC-MS) is more commonly used for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) presents an alternative approach. frontiersin.org GC-MS often provides excellent chromatographic resolution. However, due to the non-volatile and polar nature of acylcarnitines, derivatization is a necessary prerequisite for their analysis by GC-MS. nih.govportlandpress.com

Derivatization Strategies for GC-MS Compatibility

Derivatization serves to increase the volatility and thermal stability of analytes, making them amenable to GC analysis. researchgate.net For acylcarnitines, this typically involves the esterification of the carboxylic acid group.

Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to a more volatile ester, such as a methyl or propyl ester, is a common approach. portlandpress.com This can be achieved using reagents like butanolic-HCl. nih.gov

Acylation: Reagents like perfluoro acid anhydrides can be used to derivatize hydroxyl and amine groups, which can improve chromatographic properties and detector response. gcms.cz

These derivatization steps add complexity to the sample preparation workflow but can enable the use of GC-MS for acylcarnitine profiling. nih.gov

Alternative and Emerging Analytical Techniques

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer advantages in terms of speed, simplicity, and portability.

Paper Spray Mass Spectrometry for Rapid Analysis

Paper spray mass spectrometry is a relatively new ambient ionization technique that allows for the direct analysis of samples from a paper substrate with minimal sample preparation. nih.govnih.gov This method has shown promise for the rapid analysis of acylcarnitines in biological fluids like blood and urine. nih.govnih.gov

The process involves spotting a small volume of the sample onto a triangular paper tip, adding a solvent, and applying a high voltage to generate an electrospray plume that is directed into the mass spectrometer. rsc.org This technique is particularly advantageous for high-throughput screening applications due to its speed and simplicity. rsc.org Studies have demonstrated that paper spray MS can achieve good linearity and reproducibility for the quantification of acylcarnitines. nih.gov

Ambient Ionization Methodologies in Acylcarnitine Research

Ambient ionization mass spectrometry (MS) techniques have emerged as powerful tools in metabolomics, offering direct analysis of samples in their native environment with minimal or no preparation. nih.gov This is a significant advantage over traditional methods that often require extensive and time-consuming sample processing. nih.govpsu.edu These methods operate in the open air, allowing for the interrogation of a wide variety of samples. psu.edu

Several ambient ionization techniques have been applied to acylcarnitine research, each with its unique advantages:

Desorption Electrospray Ionization (DESI): Introduced in 2004, DESI was one of the pioneering ambient ionization techniques. mdpi.comnih.gov It involves directing electrosprayed charged droplets onto a sample surface, where they desorb and ionize analytes for subsequent mass spectrometric analysis. nih.gov DESI has been successfully used for the in-situ analysis and imaging of metabolites, including acylcarnitines, directly from tissue sections. nih.govnih.gov Its ability to provide spatial information about analyte distribution is particularly valuable in understanding the biochemical processes within tissues. mdpi.com

Direct Analysis in Real Time (DART): DART is another widely used ambient ionization method that utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. nih.gov It is known for its high-throughput capabilities and can analyze solids, liquids, and gases directly. nih.gov

Atmospheric Pressure Thermal Desorption Chemical Ionization (APTDCI): This technique has been specifically applied to the analysis of acylcarnitines. nih.gov It uses a hot desolvation gas to desorb underivatized acylcarnitines from a sample, followed by ionization via a corona pin discharge. nih.gov While thermal degradation can occur, the resulting common fragment ion is useful for profiling acylcarnitines. nih.gov This method has shown potential for high-throughput screening in clinical chemistry. nih.govresearchgate.net

Other Ambient Ionization Techniques: Other methods like Laser Ablation Electrospray Ionization (LAESI) and Paper Spray Ionization (PSI) have also contributed to the advancement of direct sample analysis. ekb.eg These techniques continue to be refined, leading to improvements in reproducibility, spatial resolution, and sensitivity. mdpi.com

The primary advantage of these ambient ionization methods in acylcarnitine research is their speed and the reduction in sample handling, which minimizes the potential for analyte degradation or contamination. nih.govpsu.edu This makes them particularly suitable for rapid screening and high-throughput applications. psu.edu

Sample Preparation Methodologies for Quantitative Analysis of this compound

Accurate quantitative analysis of acylcarnitines from complex biological matrices relies on robust and efficient sample preparation. These protocols are designed to extract the analytes of interest, remove interfering substances, and ensure compatibility with the analytical instrumentation.

The choice of extraction protocol depends on the biological matrix and the specific acylcarnitines being targeted. Common approaches include:

Protein Precipitation: This is a simple and widely used method for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile or methanol (B129727), to the sample to precipitate proteins. nih.govrestek.com The supernatant, containing the acylcarnitines, is then collected for analysis. nih.gov An 85:15 (v/v) mixture of acetonitrile and water has been found to be effective for the co-extraction of both acylcarnitines and amino acids from dried blood spots. restek.com Some methods utilize acidified acetonitrile and methanol for extraction from plasma. epa.gov

Solid-Phase Extraction (SPE): SPE is a more selective method that can be used to isolate and concentrate acylcarnitines from various biological fluids. nih.govoup.comnih.govnih.govnih.gov Cation-exchange SPE is commonly employed, where the positively charged acylcarnitines are retained on the sorbent while neutral and anionic interferences are washed away. nih.govoup.comnih.gov The retained acylcarnitines are then eluted with a suitable solvent. nih.govoup.com This technique is often used in conjunction with other analytical methods to enhance sensitivity and specificity. nih.govnih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.comyoutube.com This method can be tailored to extract specific classes of acylcarnitines. For instance, a liquid-liquid extraction step may be included for protein-bound long-chain acylcarnitines. nih.govsonar.ch

Extraction from Tissues: For tissue samples, an initial homogenization step is required. nih.gov This is often performed in an ice-cold solvent, such as methanol, to disrupt the tissue structure and release the intracellular contents. nih.gov The resulting homogenate is then centrifuged to remove cellular debris, and the supernatant containing the acylcarnitines is processed further. nih.gov

The following table summarizes common extraction protocols for different biological matrices.

Biological MatrixExtraction ProtocolKey Steps
Plasma/Serum Protein PrecipitationAddition of acetonitrile or methanol, centrifugation, collection of supernatant. nih.gov
Solid-Phase ExtractionSample loading onto a cation-exchange column, washing, elution of acylcarnitines. nih.govnih.gov
Liquid-Liquid ExtractionPartitioning between aqueous and organic phases to separate long-chain acylcarnitines. nih.govsonar.ch
Dried Blood Spots Solvent ExtractionExtraction with an organic solvent mixture, often acetonitrile/water. restek.com
Tissue Homogenates Homogenization & ExtractionHomogenization in a solvent like methanol, followed by centrifugation. nih.gov
Urine Dilution & CentrifugationThawing, centrifugation, and dilution of the supernatant. waters.com
Cellular Extracts Similar to tissue homogenatesDisruption of cells and extraction with appropriate solvents.

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of endogenous compounds. biorxiv.org This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. biorxiv.org this compound serves as an ideal internal standard for the quantification of 2-methylbutyryl-L-carnitine. caymanchem.comcaymanchem.com

The key roles of this compound as an internal standard are:

Correction for Sample Loss: The internal standard is added to the biological sample at the beginning of the sample preparation process. nih.gov Because it behaves identically to the endogenous analyte during extraction, purification, and derivatization, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov

Correction for Matrix Effects: Biological matrices can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. ekb.eg Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these interferences.

Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantitative analysis. nih.govnih.govacs.org The ratio of the analyte to the internal standard is used for quantification, which is more robust than relying on the absolute signal of the analyte alone. nih.gov

The use of deuterated acylcarnitines, such as this compound, is a cornerstone of reliable acylcarnitine analysis in both clinical research and diagnostic settings. nih.govresearchgate.net

For accurate quantification, a calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. waters.comacs.org

Calibration Standards: These are typically prepared by spiking a matrix that is free of the analyte (e.g., charcoal-stripped plasma) with known amounts of the non-labeled acylcarnitine standard and a fixed amount of the internal standard, such as this compound. nih.govacs.org Multiple-point calibration curves, often with 10 or more points, are used to cover the expected concentration range of the analyte in the samples. nih.govacs.orgnih.gov

Construction of the Calibration Curve: The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte for each calibration standard. nih.gov A linear regression analysis is then performed on these data points. nih.govwaters.com

Quantification of Unknown Samples: The concentration of the analyte in an unknown sample is determined by measuring the peak area ratio of the analyte to the internal standard in that sample and then using the equation of the linear regression line from the calibration curve to calculate the concentration. nih.gov

For endogenous compounds like acylcarnitines, where a true blank matrix is unavailable, the standard addition method can be employed. nih.govcore.ac.uk In this method, known amounts of the standard are added to aliquots of the actual sample, and the endogenous concentration is determined by extrapolating the resulting calibration curve to the x-intercept. core.ac.uk

The following table outlines the general steps for calibration curve development:

StepDescription
1. Prepare Calibration Standards Spike a suitable matrix with varying known concentrations of the analyte and a constant concentration of the internal standard. nih.gov
2. Analyze Standards Analyze the calibration standards using the same method as the unknown samples (e.g., LC-MS/MS). nih.gov
3. Measure Peak Area Ratios Determine the peak area ratio of the analyte to the internal standard for each calibration point. nih.gov
4. Construct Calibration Curve Plot the peak area ratios against the corresponding analyte concentrations. nih.gov
5. Perform Linear Regression Fit a linear regression line to the data points to obtain the equation of the line and the correlation coefficient (r²). nih.govwaters.com
6. Quantify Unknowns Measure the peak area ratio in the unknown sample and use the calibration curve to determine its concentration. nih.gov

Method Validation and Performance Characteristics

To ensure the reliability and suitability of an analytical method for its intended purpose, a thorough validation is required. This involves assessing several key performance characteristics.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) within the range of the calibration curve. nih.govsonar.chacs.org The measured concentrations of the QC samples are then compared to their nominal (known) concentrations, and the accuracy is typically expressed as the percentage of the nominal value. nih.govsonar.ch Recovery experiments, where a known amount of the analyte is added to a sample and the amount recovered is measured, are also used to evaluate accuracy. nih.gov

Precision: Precision describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV). nih.gov

Intra-day precision (within-run precision): This is determined by analyzing replicate QC samples within the same analytical run. nih.govnih.gov

Inter-day precision (between-run precision): This is assessed by analyzing the same QC samples on different days to evaluate the variability of the method over time. nih.gov

Reproducibility: Reproducibility refers to the ability of the method to produce consistent results when performed by different analysts, using different equipment, or in different laboratories. It demonstrates the robustness of the method. nih.govacs.org

The following table presents typical validation parameters for acylcarnitine analysis methods.

Performance CharacteristicAssessmentAcceptance Criteria (Typical)
Accuracy Analysis of QC samples at multiple concentrations.Measured concentration within ±15-20% of the nominal value. acs.org
Intra-day Precision Replicate analysis of QC samples in a single run.%CV ≤ 15-20%. nih.gov
Inter-day Precision Analysis of QC samples on different days.%CV ≤ 15-20%. nih.gov
Reproducibility Inter-laboratory comparisons or analysis with different operators/instruments.Consistent results across different conditions. nih.gov

Evaluation of Matrix Effects and Ion Suppression

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects represent a significant challenge. psu.edu These effects arise from co-eluting endogenous components of the biological matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgnih.gov This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method. psu.edu For acylcarnitines, including 2-Methylbutyryl-L-Carnitine, electrospray ionization (ESI) is commonly used and is particularly susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI). nih.govnih.gov

The evaluation of matrix effects is a critical component of method validation. psu.edu Two primary methods are employed for this purpose:

Post-Column Infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte standard into the mass spectrometer post-chromatographic column while a blank matrix extract is injected. Any signal deviation for the analyte indicates a matrix effect at that specific retention time. nih.gov

Post-Extraction Spike: This is a quantitative assessment. The response of an analyte spiked into a blank matrix extract after the extraction procedure is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect. longdom.orgnih.gov

Research on acylcarnitine analysis demonstrates that matrix effects can be significant. For instance, a study on various acylcarnitines in brain homogenate samples reported matrix effects ranging from 83.7% to 118.3%. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these effects. nih.govresearchgate.net Because the internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification. nih.gov Other strategies to mitigate matrix effects include optimizing sample preparation to remove interfering components, improving chromatographic separation to resolve the analyte from matrix components, and sample dilution. psu.edunih.gov

Table 1: Strategies to Evaluate and Mitigate Matrix Effects | Strategy | Description | Type | | :--- | :--- | :--- | | Evaluation | | Post-Column Infusion | Identifies chromatographic regions susceptible to ion suppression/enhancement. | Qualitative | | Post-Extraction Spike | Compares analyte response in matrix extract vs. pure solvent to quantify the effect. | Quantitative | | Mitigation | | Stable Isotope-Labeled Internal Standard | Uses a labeled analog (e.g., 2-Methylbutyryl-L-Carnitine-d3) to correct for signal variation. | Compensation | | Improved Sample Preparation | Employs techniques like solid-phase extraction (SPE) to remove interfering matrix components. | Elimination/Reduction | | Enhanced Chromatographic Separation | Modifies LC conditions to separate the analyte from co-eluting interferences. | Elimination/Reduction | | Sample Dilution | Reduces the concentration of matrix components introduced into the MS source. | Reduction |

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. nih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined with an S/N ratio of 10:1. nih.gov

For acylcarnitines, achieving low LOD and LOQ values is crucial, as they can be present at very low concentrations in biological samples, and subtle changes can be diagnostically significant. nih.govsciex.com LC-MS/MS methods are preferred for their high sensitivity and selectivity in acylcarnitine analysis. sigmaaldrich.com While specific LOD and LOQ values for this compound are not detailed in the literature as it is an internal standard, the values for its non-deuterated analog and other structurally similar short-chain acylcarnitines provide a strong indication of the analytical sensitivity that can be achieved.

Several studies have reported the LODs and LOQs for various acylcarnitines in different matrices, demonstrating the sensitivity of modern LC-MS/MS platforms. For example, a method for analyzing a comprehensive panel of acylcarnitines in plasma and liver tissue showed high sensitivity suitable for detecting low-abundance species. nih.gov Another study reported the lower limit of quantification (LLOQ) for various carnitine species, highlighting the performance of their online solid-phase extraction method. core.ac.uk

Table 2: Representative LOD and LOQ Values for Short-Chain Acylcarnitines in Biological Matrices

Compound Matrix LOD (pmol/µl or nmol/L) LOQ (pmol/µl or nmol/L) Reference
Acetylcarnitine (C2) Plasma - 250 nmol/L (LLOQ) core.ac.uk
Propionylcarnitine (C3) Plasma 0.0005 pmol/µl 0.0015 pmol/µl nih.gov
Butyrylcarnitine (C4) Plasma 0.0005 pmol/µl 0.0015 pmol/µl nih.gov
Isovalerylcarnitine (B1198194) (C5) Plasma 0.0005 pmol/µl 0.0015 pmol/µl nih.gov
Octanoylcarnitine (C8) Plasma - 25 nmol/L (LLOQ) core.ac.uk

Note: This table presents data for non-deuterated acylcarnitines to illustrate typical analytical sensitivities. 1 pmol/µl = 1 µmol/L = 1000 nmol/L.

Stability of this compound in Research Samples

The stability of an analyte and its internal standard in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Inadequate stability can lead to the degradation of the analyte, resulting in inaccurate quantification. researchgate.netnih.gov Stability assessments for this compound and related acylcarnitines typically evaluate long-term storage, freeze-thaw cycles, and bench-top stability.

Long-Term Stability: Studies indicate that acylcarnitines are stable for extended periods when stored at low temperatures. For this compound specifically, the manufacturer reports a stability of at least two years when stored at -20°C in an ethanol (B145695) solution. caymanchem.combiocompare.com Research on acylcarnitines in dried blood spots (DBS) found them to be stable for at least 330 days when stored at -18°C. researchgate.netnih.gov However, at room temperature, acylcarnitines can hydrolyze, breaking down into free carnitine and the corresponding fatty acid. This degradation is logarithmic, with short-chain acylcarnitines degrading more rapidly than long-chain ones. nih.gov Storing samples at -80°C is often recommended for long-term stability to minimize degradation. nih.gov

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles between collection, storage, and analysis. It is essential to confirm that the analyte is stable under these conditions. researchgate.net While specific freeze-thaw stability data for this compound is not readily available, validation of bioanalytical methods for acylcarnitines routinely includes this assessment, typically involving at least three freeze-thaw cycles. researchgate.net

Bench-Top Stability: This parameter assesses the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and preparation time in the laboratory. nih.gov For acylcarnitines, this is an important consideration due to the potential for enzymatic activity or hydrolysis at ambient temperatures. nih.gov

Table 3: Summary of Stability Findings for Acylcarnitines

Stability Type Condition Finding Reference
Long-Term Storage -20°C This compound is stable for ≥2 years. caymanchem.com
Long-Term Storage -18°C (Dried Blood Spot) Acylcarnitines are stable for at least 330 days. researchgate.netnih.gov
Long-Term Storage Room Temperature (Dried Blood Spot) Acylcarnitines hydrolyze; short-chain acylcarnitines degrade faster than long-chain ones. nih.gov
Long-Term Storage 5°C (Dried Blood Spot) Most acylcarnitines show gradual decay over 2 years. nih.gov
Freeze-Thaw Cycles Multiple Cycles Considered a standard part of bioanalytical method validation to ensure analyte integrity. researchgate.net

Applications of 2 Methylbutyryl L Carnitine D3 Chloride in Biochemical and Metabolic Research

Metabolomics and Targeted Metabolic Profiling

2-Methylbutyryl-L-carnitine-d3 chloride, a deuterated stable isotope of 2-methylbutyryl-L-carnitine, serves as a crucial tool in the fields of metabolomics and targeted metabolic profiling. Its primary application lies in its use as an internal standard for the precise quantification of its non-labeled counterpart, 2-methylbutyryl-L-carnitine, and other related acylcarnitines using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for its distinct detection while exhibiting nearly identical chemical and physical properties. medchemexpress.com This ensures that the deuterated standard behaves similarly to the analyte of interest during sample preparation, extraction, and ionization, thereby correcting for variations and improving the accuracy and reliability of quantitative analyses. monash.edu

Quantitative Profiling of Acylcarnitine Species using this compound

The quantitative profiling of acylcarnitines in biological matrices like plasma, serum, and dried blood spots is a cornerstone of newborn screening and the diagnosis of various inborn errors of metabolism. iu.edunih.gov this compound is employed as an internal standard in these assays to ensure the accurate measurement of 2-methylbutyryl-L-carnitine levels. caymanchem.com Elevated concentrations of 2-methylbutyryl-L-carnitine can be indicative of specific metabolic disorders, such as 2-methylbutyryl-CoA dehydrogenase deficiency, an inborn error of L-isoleucine metabolism. caymanchem.com

The use of a deuterated internal standard like this compound is essential for correcting analytical variability. The following table illustrates the typical mass transitions monitored in tandem mass spectrometry for the analyte and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Methylbutyryl-L-Carnitine246.285.1
2-Methylbutyryl-L-Carnitine-d3249.285.1

This table is illustrative and specific m/z values may vary slightly based on the specific instrumentation and analytical conditions.

By adding a known amount of this compound to a biological sample, the ratio of the peak area of the endogenous analyte to the peak area of the internal standard can be used to calculate the precise concentration of 2-Methylbutyryl-L-Carnitine in the sample. This ratiometric approach significantly enhances the precision and accuracy of the measurement by compensating for matrix effects and variations in instrument response.

Differentiation of Isobaric and Isomeric Acylcarnitines in Research Studies

A significant challenge in metabolomics is the differentiation of isobaric and isomeric compounds, which have the same nominal mass but different elemental compositions or structural arrangements, respectively. iu.edu Acylcarnitines, in particular, present a challenge due to the existence of numerous isomers. For instance, 2-methylbutyrylcarnitine (B1244155) is isomeric with isovalerylcarnitine (B1198194) and valerylcarnitine. nih.gov While standard tandem mass spectrometry (MS/MS) can quantify the total amount of C5-acylcarnitines, it cannot distinguish between these isomers without chromatographic separation. nih.govnih.gov

The use of isotopically labeled standards, in conjunction with chromatographic techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, is instrumental in the accurate identification and quantification of specific isomers. nih.govresearchgate.net By spiking a sample with this compound, researchers can confirm the retention time and fragmentation pattern of 2-methylbutyrylcarnitine, thereby enabling its confident identification and differentiation from its isomers. nih.gov This is critical for the differential diagnosis of related metabolic disorders, as the accumulation of a specific isomer points to a defect in a particular metabolic pathway. nih.gov

The following table highlights the importance of differentiating C5-acylcarnitine isomers for diagnostic purposes:

IsomerAssociated Metabolic Disorder
2-Methylbutyrylcarnitine2-Methylbutyryl-CoA Dehydrogenase Deficiency
IsovalerylcarnitineIsovaleric Acidemia
Valerylcarnitine-

Elucidation of Metabolic Pathways and Flux Analysis

Stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways and performing metabolic flux analysis, which is the study of the rates of metabolic reactions. nih.gov this compound, as a deuterated tracer, can be utilized in research settings to investigate the dynamics of specific metabolic routes.

Tracing L-Isoleucine Metabolism and Branched-Chain Amino Acid Pathways in Model Systems

2-Methylbutyrylcarnitine is a metabolic intermediate in the degradation pathway of the branched-chain amino acid L-isoleucine. caymanchem.com By introducing a labeled precursor, such as deuterated L-isoleucine, into a model system (e.g., cell cultures or animal models), researchers can trace the flow of the isotope through the pathway and into downstream metabolites, including 2-methylbutyrylcarnitine. In such studies, this compound would serve as an ideal internal standard for the accurate quantification of the labeled and unlabeled pools of 2-methylbutyrylcarnitine, providing insights into the rate of L-isoleucine catabolism. researchgate.net

Investigating Fatty Acid Beta-Oxidation Mechanisms via Deuterated Standards

The beta-oxidation of fatty acids is a fundamental energy-generating process. mdpi.com Deuterated fatty acids are frequently used as tracers to study the kinetics and mechanisms of this pathway. nih.gov When a deuterated fatty acid is metabolized, it generates a series of deuterated acyl-CoA intermediates, which can then be converted to deuterated acylcarnitines. The use of deuterated internal standards, including those for short- and branched-chain acylcarnitines like this compound, is crucial for the accurate quantification of these labeled metabolites. This allows researchers to assess the efficiency of different steps in the beta-oxidation spiral and to identify potential enzymatic defects. nih.gov

Use in Stable Isotope Tracer Studies for Fluxomics

Fluxomics aims to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracer studies are the primary methodology for these investigations. In a typical experiment, a labeled substrate (e.g., a 13C-labeled or deuterated nutrient) is introduced into the system, and the incorporation of the isotope into downstream metabolites is measured over time. monash.edu The accurate quantification of these labeled metabolites is paramount for the mathematical modeling of metabolic fluxes. Deuterated internal standards, such as this compound, provide the necessary analytical precision for these measurements, enabling a more accurate determination of metabolic pathway activities and their regulation under various physiological or pathological conditions. nih.gov

Enzymatic Reaction Mechanism Studies

The study of enzyme kinetics and mechanisms is fundamental to understanding metabolic processes. Stable isotope-labeled compounds like this compound are instrumental in these investigations, particularly for enzymes involved in carnitine metabolism.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the rate-limiting steps and transition state structures of enzymatic reactions. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the context of this compound, the deuterium atoms can be strategically placed on the acyl chain or the carnitine moiety to probe the mechanism of carnitine acyltransferases.

While specific studies detailing the KIE for this compound with carnitine acyltransferases are not extensively documented in publicly available literature, the principle remains a cornerstone of mechanistic enzymology. For instance, if the C-H bond cleavage at a deuterated position is part of the rate-determining step of the enzymatic reaction, a primary KIE (typically >1.5) would be observed. This would indicate that the breaking of this bond is chemically significant in the transition state. Conversely, a KIE near unity would suggest that this bond cleavage is not rate-limiting.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Carnitine Acyltransferase

Substratek_cat (s⁻¹)K_M (µM)k_cat/K_M (s⁻¹µM⁻¹)KIE (on k_cat)
2-Methylbutyryl-L-Carnitine Chloride100502.01.0
This compound95521.831.05

This table presents hypothetical data to illustrate how KIE values are determined and interpreted. The near-unity KIE suggests that the deuterated position is not involved in the rate-limiting step of this hypothetical reaction.

Carnitine acyltransferases exhibit broad and overlapping substrate specificities for various acyl-CoAs. nih.govnih.gov Understanding this specificity is crucial for comprehending the metabolic flux of different fatty acids and amino acid degradation products. This compound can be used in competitive inhibition studies to determine the affinity of carnitine acyltransferases for short-branched chain acylcarnitines.

In such an assay, the deuterated compound can act as a competitor against a range of natural acylcarnitine substrates. By measuring the extent to which this compound inhibits the enzymatic conversion of other substrates, researchers can determine its binding affinity (Ki) and infer the enzyme's preference for this particular branched-chain acyl group. This is particularly relevant for understanding how the accumulation of 2-methylbutyrylcarnitine in disorders like SBCADD might impact the metabolism of other acylcarnitines by competing for the same enzymes. medlineplus.govorpha.nethrsa.gov

Table 2: Representative Substrate Specificity of a Carnitine Acyltransferase

SubstrateApparent K_M (µM)Apparent V_max (µmol/min/mg)
Acetyl-L-carnitine15025
Propionyl-L-carnitine12030
Isobutyryl-L-carnitine10028
2-Methylbutyryl-L-carnitine 90 26
Isovaleryl-L-carnitine8524

This table provides representative kinetic data illustrating the relative affinity and turnover rate of a hypothetical carnitine acyltransferase for various short-chain acylcarnitines.

Development of Research Models for Acylcarnitine Homeostasis

Maintaining the balance of free carnitine and various acylcarnitines, known as acylcarnitine homeostasis, is vital for cellular energy metabolism. Disruptions in this balance are indicative of numerous metabolic diseases. iu.edu

In vitro models, such as cultured fibroblasts from patients with metabolic disorders, are invaluable for studying the pathophysiology of these conditions. nih.gov The use of stable isotope-labeled precursors in these cell culture systems allows for the tracing of metabolic pathways and the quantification of metabolite flux.

For example, fibroblasts from individuals with SBCADD can be cultured in the presence of a stable isotope-labeled precursor of isoleucine. The subsequent analysis of the acylcarnitine profile by mass spectrometry, using this compound as an internal standard, would allow for the precise measurement of the rate of production and accumulation of 2-methylbutyrylcarnitine. This approach can be used to assess the severity of the enzymatic defect and to evaluate the efficacy of potential therapeutic interventions at the cellular level. One study demonstrated the feasibility of this approach by incubating fibroblasts with deuterated carnitine and carbon-13 labeled isoleucine to produce deuterated 2-methylbutyrylcarnitine in situ to investigate the function of a mitochondrial carnitine transporter. nih.gov

Comparative metabolomics, particularly the profiling of acylcarnitines, across different biological samples (e.g., plasma, tissues) and between different physiological or pathological states, provides critical insights into metabolic regulation. nih.govmdpi.com The accuracy of these comparative studies heavily relies on the use of appropriate internal standards for mass spectrometry.

This compound is an ideal internal standard for such studies focusing on short-branched chain acylcarnitine metabolism. For instance, researchers can compare the acylcarnitine profiles in blood spots from newborns with and without SBCADD. nih.gov By adding a known amount of this compound to each sample prior to analysis, any variations in sample preparation or instrument response can be normalized, allowing for an accurate comparison of the endogenous 2-methylbutyrylcarnitine levels. This comparative approach is essential for establishing diagnostic markers and for understanding the systemic metabolic consequences of specific enzyme deficiencies.

Table 3: Illustrative Comparative Acylcarnitine Profile Data

AnalyteControl Group (µM)SBCADD Group (µM)Fold Change
Free Carnitine (C0)45.2 ± 5.130.1 ± 4.50.67
Acetylcarnitine (C2)10.3 ± 2.28.5 ± 1.90.83
Propionylcarnitine (C3)0.8 ± 0.21.2 ± 0.31.5
Butyrylcarnitine (C4)0.3 ± 0.10.5 ± 0.21.67
2-Methylbutyrylcarnitine (C5) 0.2 ± 0.05 5.8 ± 1.5 29.0
Isovalerylcarnitine (C5)0.4 ± 0.10.6 ± 0.21.5

This table presents illustrative data from a comparative acylcarnitine profiling study, highlighting the significant elevation of 2-methylbutyrylcarnitine in a hypothetical SBCADD patient group compared to a control group. The use of an internal standard like this compound would be essential for the accuracy of these measurements.

Challenges, Limitations, and Future Directions in Research Utilizing 2 Methylbutyryl L Carnitine D3 Chloride

Current Analytical Challenges for Acylcarnitine Quantification

The quantitative analysis of acylcarnitines, a diverse class of metabolites crucial for fatty acid and amino acid oxidation, is fraught with analytical complexities. nih.gov These molecules are vital diagnostic markers for numerous inherited metabolic disorders. nih.govlabcorp.com A primary challenge stems from the existence of isomers (molecules with the same chemical formula but different structures) and isobars (different molecules with the same mass), which are difficult to distinguish with older, less specific analytical methods like direct infusion tandem mass spectrometry. nih.govnih.gov This lack of specificity can lead to false-positive results, complicating diagnoses. nih.gov Furthermore, many acylcarnitine species are present at very low concentrations in biological fluids, demanding highly sensitive detection methods. nih.gov

Challenge Description Impact on Research Key Solutions
Isobaric & Isomeric Interference Different acylcarnitine species can have the same mass, making them indistinguishable by basic mass spectrometry. nih.govnih.govCan lead to misidentification and inaccurate quantification, resulting in false-positive diagnostic findings. nih.govAdvanced chromatographic separation (e.g., UHPLC) prior to mass spectrometry. nih.govresearchgate.net
Low Endogenous Concentrations Many acylcarnitines are present at trace levels in biological samples. nih.govRequires highly sensitive analytical platforms to achieve robust detection and quantification.Use of triple quadrupole mass spectrometry (QqQ MS) for its high sensitivity and wide dynamic range. thermofisher.com
Matrix Effects Components of a biological sample (e.g., salts, lipids in plasma) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. thermofisher.comisolife.nlCauses variability and inaccuracy in quantitative results, hindering comparison between samples and labs.Addition of stable isotope-labeled internal standards (e.g., 2-Methylbutyryl-L-Carnitine-d3 Chloride) to samples. thermofisher.comresearchgate.net
Analyte Stability & Derivatization Some analytical methods require chemical derivatization (e.g., butylation) to improve detection, but this process can be incomplete or cause the breakdown of certain acylcarnitines. nih.govnih.govIntroduces inaccuracies and variability into the quantification process.Development of methods that analyze underivatized acylcarnitines. nih.gov

Overcoming Analytical Variability and Instrument Drift

In large-scale metabolomics studies, where hundreds or thousands of samples are analyzed over extended periods, maintaining analytical consistency is a major hurdle. nih.govwiley.com Mass spectrometers can exhibit signal intensity drift, where the instrument's response changes over time due to factors like column degradation or minor leaks. nih.govwiley.com This drift introduces significant non-biological variability to the data, which can mask true metabolic differences between study groups. nih.gov

To combat this, researchers employ several strategies. The regular analysis of quality control (QC) samples, typically a pooled mixture of all study samples, is a standard practice. nih.govnih.gov By monitoring the signal of analytes in these identical QC samples throughout the analytical run, researchers can use computational algorithms to model and correct for the intensity drift. nih.govupc.edu However, the most robust method for correcting variability is the use of stable isotope-labeled internal standards (IS). thermofisher.comresearchgate.net An ideal IS, like this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporated isotopes (deuterium in this case). medchemexpress.com Because the IS and the analyte behave nearly identically during sample preparation and analysis, any variations caused by matrix effects or instrument drift will affect both compounds equally. isolife.nl By measuring the ratio of the analyte to its co-eluting internal standard, highly accurate and precise quantification can be achieved, effectively normalizing away the drift. thermofisher.comwiley.com

Addressing the Scarcity of Comprehensive Isotope-Labeled Standards for All Analytes

While this compound is an excellent internal standard for its specific target, a significant limitation in the field is the lack of commercially available, isotope-labeled standards for every known acylcarnitine. acs.orgacs.orgnih.gov The metabolome contains a vast number of these compounds, and synthesizing a corresponding labeled standard for each one is a formidable and costly challenge. acs.orgnih.gov

This scarcity poses a problem for achieving absolute and accurate quantification across the entire acylcarnitine profile. nih.gov When a specific labeled standard is unavailable, researchers may use a surrogate standard—a labeled compound that is structurally similar but not identical to the analyte. While this can correct for some variability, it is not as accurate as using a true isotopic analog. nih.gov This limitation is a key driver for ongoing research into new synthetic methods and the development of comprehensive standard kits that cover a wider range of clinically relevant acylcarnitines. nih.govckisotopes.com

Advancements in High-Throughput Screening Methodologies

The demands of large clinical studies and newborn screening programs have spurred the development of high-throughput methods for acylcarnitine analysis. nih.gov Initially, expanded newborn screening relied on flow-injection tandem mass spectrometry, a rapid method that "profiles" acylcarnitines without chromatographic separation. nih.gov While effective for identifying major metabolic disorders, this approach cannot resolve isomeric compounds, a significant limitation. nih.gov

Modern methodologies have shifted towards coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has drastically reduced analysis times while providing the necessary separation of critical isomers. researchgate.net For instance, validated methods can now separate and quantify dozens of acylcarnitines, including clinically relevant isomers, in a single run of about 20 minutes. nih.gov Further innovation is seen in ambient ionization techniques like paper spray mass spectrometry, which allows for the direct and quantitative analysis of acylcarnitines from dried blood spots with minimal sample preparation, offering a path toward even faster and simpler screening. nih.gov

Integration with Multi-Omics Approaches (e.g., Proteomics, Genomics) for Systems Biology Insights

To gain a holistic understanding of complex diseases, researchers are increasingly integrating metabolomics data, such as acylcarnitine profiles, with other "omics" disciplines like proteomics (the study of proteins) and genomics (the study of genes). numberanalytics.comnumberanalytics.com This systems biology approach allows scientists to connect changes in the metabolome to underlying genetic variations and alterations in protein expression and function. nih.gov

The integration of proteomics and metabolomics is particularly powerful. numberanalytics.com For example, observing an elevated level of a specific acylcarnitine can be linked to a measured decrease in the abundance or activity of the enzyme responsible for its metabolism. This provides a more complete picture of the dysfunctional metabolic pathway. numberanalytics.com By combining these datasets, researchers can identify novel disease biomarkers, understand the mechanisms of drug actions, and map the complex regulation of metabolic networks. numberanalytics.comnih.gov Because metabolites represent the downstream output of genomic and proteomic processes, metabolomics is considered a crucial layer that reflects the ultimate phenotype of a biological system. nih.gov

Innovations in Deuterated Compound Synthesis and Application in Research

The utility of compounds like this compound depends on the ability to efficiently synthesize them. Deuterium-labeled molecules have broad applications, from their use as internal standards in quantitative analysis to probes for studying reaction mechanisms and improving the metabolic stability of drugs. researchgate.netnih.gov Recently, significant advances have been made in deuterium (B1214612) labeling methodologies.

Traditional methods often involved multi-step syntheses starting from already deuterated precursors. researchgate.net Modern innovations focus on more direct and efficient approaches. These include:

Hydrogen Isotope Exchange (HIE): These methods, often catalyzed by metals like iridium, platinum, or iron, allow for the direct replacement of hydrogen atoms with deuterium on a substrate molecule. researchgate.netresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for selective deuteration under mild conditions. researchgate.net

Flow Synthesis: Using flow reactors, often coupled with microwave heating, allows for continuous production, improved reaction efficiency, and reduced use of expensive reagents like heavy water (D₂O). tn-sanso.co.jp

These innovations make deuterated compounds more accessible for research, supporting their critical role in ensuring analytical accuracy and enabling advanced metabolic studies. researchgate.netarizona.edu

Synthetic Method Principle Key Advantages Example Application
Hydrogen Isotope Exchange (HIE) Direct replacement of H atoms with D atoms on a molecule, often using a metal catalyst and a deuterium source (e.g., D₂O). researchgate.netresearchgate.netFewer synthetic steps; can be highly selective for specific positions on a molecule.Labeling of pharmaceuticals and complex building blocks. researchgate.net
Reductive Deuteration Addition of deuterium across an unsaturated bond (e.g., a double or triple bond) or replacement of a halogen. researchgate.netProvides access to specifically deuterated saturated compounds.Synthesis of deuterated fatty acids or amino acids.
Flow Synthesis Continuous reaction in a flow-through reactor, often with microwave heating to accelerate the reaction. tn-sanso.co.jpHigh throughput, improved efficiency, reduced waste, and better process control.Large-scale production of deuterated aromatic compounds for materials science (e.g., OLEDs). tn-sanso.co.jp
Photocatalysis Use of light to drive the deuteration reaction, enabling transformations that are difficult with traditional heating. researchgate.netMild reaction conditions, high selectivity.Deuteration of α-amino C-H bonds. researchgate.net

Expanding the Scope of Mechanistic Studies Using Stable Isotope Tracers

Beyond their use as internal standards for quantification, stable isotope-labeled compounds are powerful tools for mechanistic studies of metabolism. nih.govnih.gov In what are known as tracer studies, a labeled substrate (e.g., 13C-glucose or a deuterated fatty acid) is introduced into a biological system, such as cells in culture or a whole organism. bitesizebio.commdpi.com Scientists then use mass spectrometry to track the labeled atoms as they are incorporated into downstream metabolites. nih.gov

This approach provides unparalleled insights into the dynamic wiring of metabolic pathways. springernature.com It allows researchers to:

Trace Metabolic Pathways: Determine which nutrients are used to build specific molecules. nih.govmdpi.com

Understand Metabolic Reprogramming: Investigate how genetic alterations or disease states change the way cells utilize nutrients. nih.govnih.gov

By using tracers, scientists can dissect complex metabolic networks in living systems, revealing how pathways are regulated and identifying potential targets for therapeutic intervention. nih.govnih.gov The increasing accessibility of high-resolution mass spectrometers and a growing library of labeled compounds continue to expand the scope and power of these mechanistic investigations. springernature.com

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are used to calculate EC₅₀ values. Pairwise comparisons (ANOVA with post-hoc tests) identify significant thresholds. For reproducibility, follow impedance cardiography reporting standards, detailing sample sizes and variability metrics .

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemistry assays?

  • Methodological Answer : Use knockout models or competitive binding assays with excess unlabeled carnitine. Cross-reactivity tests against structurally similar acylcarnitines (e.g., Isobutyryl-L-carnitine) ensure antibody specificity. Reference protocols for CAR-T protein validation, emphasizing negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.